1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one is a chemical compound classified under the benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acetyl group and a bromine atom, contributing to its unique properties and reactivity. Benzimidazole derivatives are significant in pharmaceutical research due to their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
The synthesis of 1-acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one can be achieved through various methods. One common approach involves the reaction of 5-bromo-1,3-dihydro-benzimidazol-2-one with acetic anhydride or acetyl chloride to introduce the acetyl group.
The molecular structure of 1-acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one can be described as follows:
The structure features a benzimidazole core with a bromine substituent at the 5-position and an acetyl group at the 1-position, providing a planar configuration conducive to various interactions.
1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one can participate in several chemical reactions due to its reactive functional groups:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for compounds like 1-acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one often involves interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms often come from in vitro studies demonstrating the compound's effect on cell lines or isolated enzymes.
The physical and chemical properties of 1-acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one are crucial for understanding its behavior in different environments:
The compound exhibits a pKa value of approximately 11.18, indicating its basicity which can influence its reactivity in biological systems.
1-Acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one has several scientific applications:
The synthesis of 1-acetyl-5-bromo-1,3-dihydro-benzimidazol-2-one requires sequential functionalization of the benzimidazolone core, involving bromination at C5 followed by N1-acetylation. Recent advances highlight improved selectivity and efficiency through flow chemistry, optimized halogenation, and protective group strategies.
N1-acetylation demands chemoselective acylation to avoid O-acylation or diacetyl byproducts. The unsubstituted benzimidazolone nitrogen (N1) exhibits higher nucleophilicity than the lactam oxygen, enabling selective N-acylation under mild conditions. Optimal protocols use acetyl chloride (1.2–1.5 equiv) in anhydrous THF or DCM, catalyzed by triethylamine (2.0 equiv) at 0–25°C. This suppresses hydrolysis and over-acylation, yielding >85% pure 1-acetyl intermediates [3] [7]. Alternative agents like acetic anhydride require heating (80°C) but may necessitate chromatographic purification due to lower selectivity .
Table 1: Acetylation Reagent Comparison
Reagent | Solvent | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|
Acetyl chloride | THF | Et₃N | 0–25°C | 85–90 |
Acetic anhydride | Toluene | DMAP | 80°C | 70–75 |
Acetyl imidazole | DMF | None | 25°C | 60–65 |
Electrophilic bromination at C5 exploits the benzimidazolone’s electron-rich ring system. N1-protected precursors (e.g., 1-methyl or 1-acetyl derivatives) prevent N-bromination and direct electrophiles to C5/C7 positions. Bromine (Br₂, 1.05 equiv) in acetic acid at 25°C achieves >95% C5 selectivity for 1-methyl-benzimidazolone, attributed to steric and electronic effects [5] [8]. For unsubstituted benzimidazolones, N-bromosuccinimide (NBS, 1.0 equiv) in DMF at 0°C minimizes dibromination, yielding 5-bromo-1,3-dihydro-2H-benzimidazol-2-one (CAS 39513-26-3) as an isolable orange solid (purity ≥98%) [5] [10]. Microwave-assisted bromination (100°C, 10 min) enhances reaction rates but risks loss of selectivity.
Table 2: Bromination Methods for C5 Functionalization
Substrate | Reagent | Conditions | C5 Selectivity (%) | Yield (%) |
---|---|---|---|---|
1-Methyl-benzimidazolone | Br₂ | AcOH, 25°C, 1 h | >95 | 90 |
Unsubstituted benzimidazolone | NBS | DMF, 0°C, 2 h | 85–90 | 88 |
1-Acetyl-benzimidazolone | Br₂ | CHCl₃, 25°C, 30 min | 90 | 92 |
Late-stage modifications of 1-acetyl-5-bromo-benzimidazol-2-one involve redox transformations. Chemoselective reduction of nitro or azide groups is achievable with zinc/acetic acid or stannous chloride, preserving the acetyl moiety and bromine . Conversely, oxidation of thioethers to sulfones employs m-CPBA (2.0 equiv) in DCM at 0°C, tolerated by the bromine substituent. For 2-thione analogs (e.g., 2-acetyl-5-bromo-1,3-dihydro-2H-benzimidazol-2-thione, C₉H₇BrN₂OS), hydrogen peroxide oxidation cleanly yields sulfonyl derivatives without desulfuration . Flow chemistry enables continuous hydrogenation with Pd/C catalysts, minimizing dehalogenation—a critical advantage for brominated intermediates [6].
Design of Experiment (DoE) optimizes benzimidazolone cyclization, a key step for precursor synthesis. 1,1′-Carbonyldiimidazole (CDI)-mediated cyclocarbonylation of o-phenylenediamine under flow conditions (210°C, 33 min residence time, 4.2 equiv CDI in THF/PEG300) achieves 98% yield—surpassing batch methods (40% yield, 16 h reflux) [6]. Key factors include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7